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Introduction

The Influenza Nucleoprotein (NP) peptide spanning amino acids 311-325 (Sequence:

QVYSLIRPNENPAHK) is a well-characterized, immunodominant epitope restricted to the Major

Histocompatibility Complex (MHC) class II molecule.[1][2] In the context of influenza virus

infection, this peptide is presented by antigen-presenting cells (APCs) to CD4+ T helper cells,

playing a crucial role in initiating and shaping the adaptive immune response. It is known to

elicit strong production of key cytokines like Interferon-gamma (IFN-γ) and is instrumental in

studying host immunoresponses to influenza infection without directly stimulating CD8+ T-cells.

[1][2] These application notes provide an overview of its use, quantitative data from

representative studies, and detailed protocols for its application in immunology research,

particularly within humanized and standard murine models.

Core Applications
Tracking Antigen-Specific CD4+ T Cells: The NP (311-325) peptide is widely used to identify,

quantify, and characterize the CD4+ T cell response to influenza infection or vaccination

using techniques like MHC-II tetramer staining and intracellular cytokine staining.[3][4][5]

Vaccine Efficacy Studies: Researchers utilize this peptide to assess the immunogenicity of

novel influenza vaccines by measuring the magnitude and quality of the CD4+ T cell

response they induce.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12373292?utm_src=pdf-interest
https://www.anaspec.com/en/catalog/influenza-np-311-325-1-mg~5ab03d3d-7b95-4385-87f8-ef676c46960a
https://www.medchemexpress.com/influenza-np-311-325.html
https://www.anaspec.com/en/catalog/influenza-np-311-325-1-mg~5ab03d3d-7b95-4385-87f8-ef676c46960a
https://www.medchemexpress.com/influenza-np-311-325.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10947402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6783515/
https://journals.asm.org/doi/10.1128/jvi.00867-24
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373292?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Studying T Cell Memory: It serves as a critical tool for investigating the formation,

maintenance, and recall function of memory CD4+ T cells following primary infection and

subsequent challenges.[3][7]

Immunomodulation Research: The peptide allows for the precise evaluation of how various

factors, such as co-infections, allergen exposure, or immunomodulatory drugs, affect the

function of influenza-specific T cells.[8]

Data Presentation
The following tables summarize quantitative data from various studies utilizing the Influenza
NP (311-325) peptide to measure immune responses in mice.

Table 1: Frequency of NP (311-325)-Specific CD4+ T Cells in Murine Models

Mouse Model Tissue Time Point
% of CD4+ T
Cells Specific
to NP (311-325)

Experimental
Context

C57BL/6 Lungs
8 days post-

booster
~2%

Post-vaccination

with PR8 NP or

Mosaic NP

(MNP).[6]

C57BL/6 Lungs
10 days post-

infection
~4-5%

Peak response

after infection

with IAV-PR8.[5]

C57BL/6 Lungs
7 days post-

infection

96-99% of

NP311-specific

CD4+ T cells are

CD49d+CD11ahi

Phenotyping of

antigen-

experienced T

cells.[5]

Egr2 CKO Lungs
Peak of primary

infection

Similar to Wild

Type

Study of EGR2's

role in T-cell

function.[9]

Table 2: Functional and Protective Outcomes in Murine Studies
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Mouse Model
Challenge
Virus

Measurement Result Key Finding

C57BL/6

IAV-CA04

(Pandemic

H1N1)

Lung Viral Titer

(Day 6)

Significantly

lower in MNP-

vaccinated mice

compared to

PR8 NP-

vaccinated mice.

Mosaic NP

vaccine provides

enhanced

protection

against a

pandemic strain.

[6]

C57BL/6 X31 (H3N2) Weight Loss

Mice exposed to

HDM allergen

post-PR8

infection showed

less weight loss

after X31

challenge.

Allergic

inflammation can

alter and improve

subsequent anti-

viral responses.

[8]

MKP-1 KO PR8 (H1N1)

IFN-γ producing

CD4+ T cells (in

BAL)

Significantly

lower percentage

in KO mice

compared to

Wild Type after

peptide

stimulation.

MKP-1 is critical

for effective anti-

influenza T cell

responses.[10]

Egr2 CKO PR8 (H1N1)

IFN-γ and TNFα

production by

CD4+ T cells

Markedly lower

in CKO mice

compared to

Wild Type after

peptide

stimulation.

EGR2 is

essential for the

functional

capacity of

antigen-specific

CD4+ T cells.[9]
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Caption: General workflow for studying NP (311-325) specific T-cell responses.
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Caption: T-Cell activation via NP (311-325) peptide presentation.

Experimental Protocols
Protocol 1: In Vivo Influenza Virus Infection Model
This protocol describes a standard method for infecting mice to study the subsequent immune

response.

Virus Preparation: Thaw the influenza virus stock (e.g., A/Puerto Rico/8/1934) on ice. Dilute

the virus to the desired concentration (e.g., 200 plaque-forming units, PFU) in 20-50 µL of

sterile PBS or DMEM.[5][11]

Anesthesia: Briefly anesthetize mice (e.g., 10-14 weeks old C57BL/6 or appropriate

humanized strain) using inhaled isoflurane.[4][11]

Infection: Administer the diluted virus intranasally (i.n.) to the anesthetized mice.[4][11]

Monitoring: Monitor the mice daily for weight loss and signs of illness. Euthanize animals that

lose more than 20-25% of their initial body weight, as per institutional guidelines.[12]
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Tissue Harvest: At predetermined time points (e.g., day 7, 10, or 30 post-infection),

humanely euthanize the mice and harvest relevant tissues such as lungs, spleen, and

mediastinal lymph nodes for analysis.[4][5]

Protocol 2: Preparation of Single-Cell Suspensions from
Murine Lung
This protocol details the processing of lung tissue to obtain single cells for flow cytometry.

Lung Perfusion: (Optional but recommended) Perfuse the lungs with sterile PBS through the

right ventricle of the heart until the tissue appears white to remove blood contamination.

Tissue Digestion: Mince the harvested lung tissue finely with scissors and place it in a

digestion buffer containing RPMI medium, DNase I (0.5 mg/mL), and Collagenase I (2.5

mg/mL).[12]

Incubation: Incubate the tissue suspension for 30-60 minutes at 37°C with gentle agitation.[3]

[12]

Homogenization: Homogenize the digested tissue by passing it through a 70 µm cell strainer

or using a gentle mechanical dissociator to create a single-cell suspension.[12]

Red Blood Cell Lysis: If necessary, lyse red blood cells using an ACK lysis buffer.

Cell Counting: Wash the cells with complete medium or FACS buffer (PBS with 2% FCS),

and count them using a hemocytometer or automated cell counter, assessing viability with

Trypan Blue.[3]

Protocol 3: Identification of NP (311-325)-Specific CD4+
T Cells using MHC-II Tetramers
This protocol allows for the direct visualization and quantification of antigen-specific CD4+ T

cells.

Cell Preparation: Start with 1-5 x 10^6 cells from the single-cell suspension in a 96-well plate

or FACS tube.
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Fc Block: Incubate cells with an Fc-blocking antibody (anti-CD16/32) for 15 minutes on ice to

prevent non-specific antibody binding.[3]

Tetramer Staining: Add the I-Ab/NP(311-325) tetramer (conjugated to PE or APC) and

incubate for 1 hour at room temperature or 3 hours at 37°C, protected from light.[3][8][12]

The optimal time and temperature should be determined empirically.

Surface Marker Staining: Add a cocktail of fluorescently-conjugated antibodies against

surface markers (e.g., CD4, CD44, CD62L, CD69) and incubate for 30 minutes on ice.

Viability Staining: Use a fixable viability dye to exclude dead cells from the analysis.

Washing and Fixation: Wash the cells with FACS buffer. Fix the cells with 1-2%

paraformaldehyde.

Data Acquisition: Acquire the samples on a flow cytometer. Gate on live, singlet, CD4+

lymphocytes to determine the percentage of tetramer-positive cells.[3]

Protocol 4: Intracellular Cytokine Staining (ICS) for
Functional T-Cell Analysis
This protocol measures the ability of NP (311-325)-specific T cells to produce cytokines upon

restimulation.

Cell Plating: Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.

Restimulation: Stimulate the cells with the NP (311-325) peptide (e.g., 5-10 µg/mL) for 5-6

hours at 37°C.[9][13] Include a negative control (no peptide) and a positive control (e.g.,

PMA/Ionomycin).

Protein Transport Inhibition: After the first 1-3 hours of stimulation, add a protein transport

inhibitor such as Brefeldin A or Monensin to the culture to trap cytokines intracellularly.[9][13]

[14]

Surface Staining: Following the total stimulation period, wash the cells and perform surface

marker staining (e.g., for CD4, CD44) as described in Protocol 3.
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Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a

commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions.[3]

Intracellular Staining: Stain the permeabilized cells with antibodies against intracellular

cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30-45 minutes.

Washing and Acquisition: Wash the cells and acquire data on a flow cytometer. Analyze the

frequency of cytokine-producing cells within the CD4+ T cell gate.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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